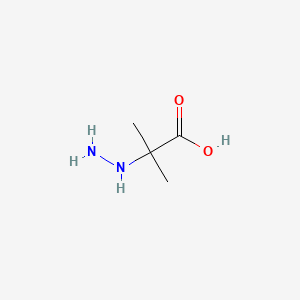
2-Hydrazinyl-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydrazino-2-methyl-(9CI) typically involves the reaction of isopropylidenehydrazine with propanoic acid. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form hydrazones or other derivatives.
Substitution: The hydrazino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction could produce hydrazones.
Scientific Research Applications
2-Hydrazinyl-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive hydrazino group.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which propanoic acid, 2-hydrazino-2-methyl-(9CI) exerts its effects involves its reactive hydrazino group. This group can form covalent bonds with various molecular targets, such as enzymes or proteins, leading to inhibition or modification of their activity. The specific pathways involved depend on the target molecule and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
Hydrazinoisobutyric acid: Similar in structure but with different reactivity and applications.
2-Hydrazinyl-2-methylpropanoic acid: Another name for the same compound, highlighting its structural features.
Propionic acid, 2-hydrazino-2-methyl: Another synonym for the compound.
Properties
CAS No. |
22574-05-6 |
|---|---|
Molecular Formula |
C4H10N2O2 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
2-hydrazinyl-2-methylpropanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-4(2,6-5)3(7)8/h6H,5H2,1-2H3,(H,7,8) |
InChI Key |
OSQXEXBYIJCVCH-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)NN |
Canonical SMILES |
CC(C)(C(=O)O)NN |
Key on ui other cas no. |
22574-05-6 |
sequence |
X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















